![molecular formula C19H19ClN2O3 B5368615 3-[(1-{[(2-chlorophenyl)amino]carbonyl}pyrrolidin-3-yl)methyl]benzoic acid](/img/structure/B5368615.png)
3-[(1-{[(2-chlorophenyl)amino]carbonyl}pyrrolidin-3-yl)methyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(1-{[(2-chlorophenyl)amino]carbonyl}pyrrolidin-3-yl)methyl]benzoic acid, also known as CPB, is a compound that has gained attention in the scientific community due to its potential applications in the field of medicine. CPB is a member of the pyrrolidine class of compounds, which are known for their diverse biological activities.
Mecanismo De Acción
3-[(1-{[(2-chlorophenyl)amino]carbonyl}pyrrolidin-3-yl)methyl]benzoic acid exerts its effects through various mechanisms, depending on the specific application. In cancer research, this compound has been shown to inhibit the activity of certain enzymes involved in cell cycle progression and induce apoptosis through the activation of caspases. In inflammation research, this compound has been shown to inhibit the activation of NF-κB, a transcription factor involved in the production of inflammatory cytokines. In neurodegenerative disorder research, this compound has been shown to protect neurons from oxidative stress and reduce the production of amyloid beta, a protein associated with Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the specific application. In cancer research, this compound has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. In inflammation research, this compound has been shown to reduce the production of inflammatory cytokines and inhibit the activation of certain signaling pathways. In neurodegenerative disorder research, this compound has been shown to have neuroprotective effects and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-[(1-{[(2-chlorophenyl)amino]carbonyl}pyrrolidin-3-yl)methyl]benzoic acid is its diverse biological activities, which make it a promising candidate for the treatment of various diseases. Another advantage is its relatively simple synthesis method, which allows for large-scale production. However, one limitation of this compound is its potential toxicity, which must be carefully evaluated in preclinical studies.
Direcciones Futuras
There are several future directions for 3-[(1-{[(2-chlorophenyl)amino]carbonyl}pyrrolidin-3-yl)methyl]benzoic acid research. One future direction is the development of this compound derivatives with improved pharmacological properties, such as increased potency and reduced toxicity. Another future direction is the investigation of this compound's potential use in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on different signaling pathways.
Métodos De Síntesis
3-[(1-{[(2-chlorophenyl)amino]carbonyl}pyrrolidin-3-yl)methyl]benzoic acid can be synthesized using a variety of methods. One common method involves the reaction of 2-chloroaniline with pyrrolidine-3-carboxylic acid, followed by the addition of benzyl bromide and subsequent hydrolysis. Other methods involve the use of different starting materials and reagents, but all result in the formation of this compound.
Aplicaciones Científicas De Investigación
3-[(1-{[(2-chlorophenyl)amino]carbonyl}pyrrolidin-3-yl)methyl]benzoic acid has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. Inflammation research has indicated that this compound can reduce the production of inflammatory cytokines and inhibit the activation of certain signaling pathways. In neurodegenerative disorder research, this compound has been shown to have neuroprotective effects and improve cognitive function.
Propiedades
IUPAC Name |
3-[[1-[(2-chlorophenyl)carbamoyl]pyrrolidin-3-yl]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3/c20-16-6-1-2-7-17(16)21-19(25)22-9-8-14(12-22)10-13-4-3-5-15(11-13)18(23)24/h1-7,11,14H,8-10,12H2,(H,21,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSUHNYJUMVPSSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CC2=CC(=CC=C2)C(=O)O)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-{[1-(2-furylmethyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5368534.png)
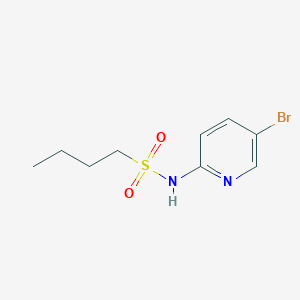
![4-[(dimethylamino)methyl]-1-(2-quinoxalinyl)-4-azepanol](/img/structure/B5368538.png)
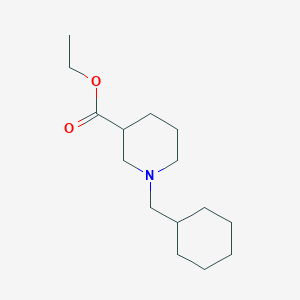
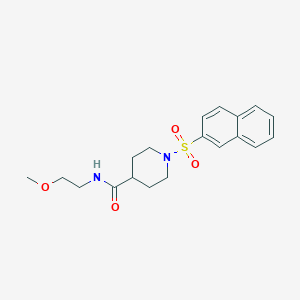
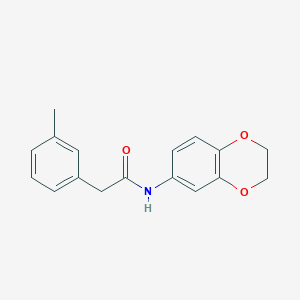
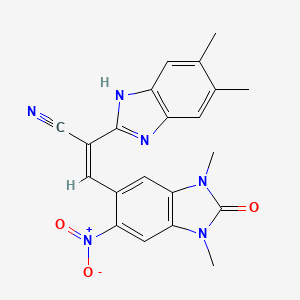
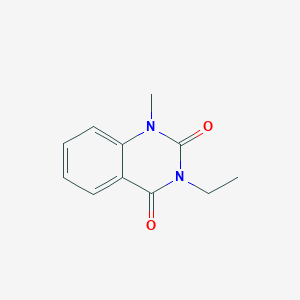
![(3S*,5S*)-1-benzyl-5-{[(2-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5368575.png)
![3-({3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)-1H-indazole](/img/structure/B5368597.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide](/img/structure/B5368601.png)
![N~4~-[1-(1,3-thiazol-2-yl)propyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine dihydrochloride](/img/structure/B5368613.png)
![1-[(1'-benzyl-1,4'-bipiperidin-3-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5368630.png)
![ethyl 5-(2-chlorophenyl)-2-(4-hydroxy-3-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5368633.png)